molecular formula C14H15IN2O B1671293 Enisamium iodide CAS No. 201349-37-3

Enisamium iodide

カタログ番号 B1671293
CAS番号: 201349-37-3
分子量: 354.19 g/mol
InChIキー: ILSOAHPXYZRFBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enisamium iodide is an antiviral small molecule . It is a derivative of isonicotinic acid . The molecular formula of Enisamium iodide is C14H15IN2O . It is used as an antiviral agent in Russia and suppresses the effect of influenza viruses and other pathogens of acute respiratory viral infections due to a direct inhibitory effect on the penetration of viruses through the cell membrane .


Molecular Structure Analysis

The molecular structure of Enisamium iodide is characterized by a molecular formula of C14H15IN2O . The average mass is 354.186 Da and the monoisotopic mass is 354.022888 Da .


Physical And Chemical Properties Analysis

Enisamium iodide is characterized by a molecular formula of C14H15IN2O . The average mass is 354.186 Da and the monoisotopic mass is 354.022888 Da . The solubility of Enisamium iodide in four buffer solutions from pH 1.2 to 7.5 is about 60 mg/mL at 25 °C, and ranges from 130 to 150 mg/mL at 37 °C, depending on the pH .

科学的研究の応用

Bioavailability and Classification

  • Bioavailability Study : Enisamium iodide, a 4-(benzylcarbamoyl)-1-methylpyridinium iodide, has been studied for its biopharmaceutics classification and in vitro bioavailability. It exhibits high solubility and low permeability, classifying it as a class III substance in the Biopharmaceutics Classification System (BCS). Further bioavailability confirmation is required in animal and human studies (Haltner-Ukomadu et al., 2018).

Antiviral Activity

  • Influenza Virus Inhibition : Enisamium iodide demonstrates significant antiviral activity against various subtypes of influenza A viruses, including pandemic strains, and influenza B virus, in differentiated normal human bronchial epithelial cells. It affects an early stage of the virus life cycle (Boltz et al., 2018).
  • Viral RNA Polymerase Inhibition : Enisamium iodide reduces influenza virus shedding and improves patient recovery by inhibiting viral RNA polymerase activity. It is metabolized into an inhibitor of the influenza virus RNA polymerase, which contributes to reduced viral shedding and patient recovery in influenza patients (te Velthuis et al., 2020).
  • Broad-Spectrum Antiviral Drug : Exhibits wide-spectrum antiviral activity against human respiratory viruses, including influenza, parainfluenza, respiratory syncytial virus, and adenoviruses (Zarubaev et al., 2020).

Application in COVID-19 Treatment

  • COVID-19 Outpatient Treatment : Enisamium iodide showed efficacy and safety in outpatient treatment of moderate-to-severe COVID-19 infection, reducing the time of major COVID-19 symptom reliefand decreasing the rate of respiratory failure and associated mortality (Pshenichnaya & Zhdanov, 2021).
  • SARS-CoV-2 RNA Synthesis Inhibition : Enisamium iodide inhibits SARS-CoV-2 RNA synthesis in vitro and demonstrates potential as an effective antiviral against COVID-19. This inhibition may be attributed to its metabolite VR17-04, which prevents GTP and UTP incorporation, suggesting a possible mechanism of action against SARS-CoV-2 (Elli et al., 2021).

Pharmaceutical Development and Safety

  • Pharmaceutical Development : Research has been conducted on the development and validation of quantitative determination methods for enisamium iodide in pharmaceutical formulations, essential for quality control and ensuring the efficacy of the drug (Burmaka et al., 2017).
  • Safety in Pre-Clinical Studies : A study focused on the safety of enisamium iodide in the form of a nasal spray showed no local irritant action on the eye conjunctiva and nasal cavity mucosa in experimental animals, indicating its safety for such applications (Zhulai et al., 2020).

将来の方向性

Enisamium iodide has shown promising results in inhibiting SARS-CoV-2 RNA synthesis in vitro . Future activity and structural studies can be performed to further uncover the molecular mechanism by which VR17-04 and Enisamium inhibit the SARS-CoV-2 RNA polymerase, or other RNA virus RNA polymerases . The bioavailability of Enisamium iodide needs to be confirmed in animal and human studies .

特性

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSOAHPXYZRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173960
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Enisamium iodide

CAS RN

201349-37-3
Record name Enisamium iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISAMIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enisamium iodide
Reactant of Route 2
Reactant of Route 2
Enisamium iodide
Reactant of Route 3
Reactant of Route 3
Enisamium iodide
Reactant of Route 4
Reactant of Route 4
Enisamium iodide
Reactant of Route 5
Reactant of Route 5
Enisamium iodide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Enisamium iodide

Citations

For This Compound
122
Citations
DA Lioznov, EJ Karnaukhova, TG Zubkova… - Terapevticheskii …, 2020 - ter-arkhiv.ru
… the use of the antiviral drug enisamium iodide in the complex … Patients of the main group received enisamium iodide along … group (patients taking enisamium iodide), compared with 8 (…
Number of citations: 6 ter-arkhiv.ru
EN Kareva, TA Fedotcheva, AV Semeikin… - Terapevticheskii …, 2022 - ter-arkhiv.ru
… , enisamium iodide suppressed the expression of these genes by an average of 43% (p≤0.05). At a concentration of 100 μM, enisamium iodide … 10 μM, enisamium iodide stimulated the …
Number of citations: 3 ter-arkhiv.ru
E Haltner-Ukomadu, S Gureyeva, O Burmaka… - Scientia …, 2018 - mdpi.com
… The present study was carried out in order to classify enisamium iodide according to the BCS … Caco-2 cell system, and to predict the potential bioavailability of enisamium iodide in vivo. …
Number of citations: 11 www.mdpi.com
VV Zarubaev, AV Slita, EO Sinegubova… - Terapevticheskii …, 2020 - ter-arkhiv.ru
… of enisamium iodide were studied against the cell lines Vero, MA-104, A549, L-41 and HEp-2. The antiviral activity of enisamium iodide … to the action of enisamium iodide was the human …
Number of citations: 8 ter-arkhiv.ru
D Cocking, J Cinatl, DA Boltz, X Peng, W Johnson… - Acta virologica, 2018 - europepmc.org
With only a single class of antiviral drugs existing for treatment of influenza (neuraminidase inhibitors), the search for novel effective compounds is urgently needed. We evaluated a low …
Number of citations: 23 europepmc.org
YV Marushko, TV Hyshchak - sp.med-expert.com.ua
… Enisamium iodide is such a drug. Clinically proven Enisamium iodide high efficacy, due to … effects, allows to recommend Enisamium iodide based preparations for the broad spectrum …
Number of citations: 5 sp.med-expert.com.ua
NY Pshenichnaya, KV Zhdanov - РМЖ. МЕДИЦИНСКОЕ …, 2021 - rusmedreview.com
… Study group patients received orally 500 mg of enisamium iodide three times daily for seven days. In addition, pathogenic and symptomatic treatment was prescribed. The first …
Number of citations: 3 www.rusmedreview.com
MS Vasilishin, AG Ovcharenko, OS Ivanov… - Pharmaceutical …, 2023 - Springer
Issues with thermal calculation of the process of drying the antiviral agent enisamium iodide under pilot production conditions are considered. Calculation of the heat-exchange intensity …
Number of citations: 0 link.springer.com
MS Vasilishin, YA Kryukov, AG Karpov… - Pharmaceutical …, 2020 - Springer
… A methodological approach to selecting the optimal drying method for enisamium iodide, an … The basic technological regimes of enisamium iodide drying ensuring the product quality …
Number of citations: 4 link.springer.com
SA KULZHANOVA, GA NURAKHMETOVA… - Медицина, 2020 - medjournal.kz
… Enisamium iodide is one of such drugs for etiotropic and pathogenetic therapy of ARVI. Aim. To evaluate the clinical efficacy of the drug enisamium iodide (… received enisamium iodide …
Number of citations: 0 medjournal.kz

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。